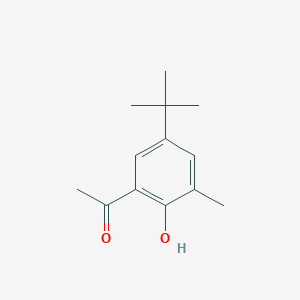
Cymorcin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cymorcin is an organic compound belonging to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with isopropyl and methyl substituents. This compound is also known for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cymorcin typically involves electrophilic aromatic substitution reactions. Another method involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by Clemmensen reduction to introduce the isopropyl group, and subsequent hydroxylation to introduce the hydroxyl groups .
Análisis De Reacciones Químicas
Types of Reactions
Cymorcin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Cymorcin has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Cymorcin involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
Cymorcin is unique due to the presence of both isopropyl and methyl groups along with the hydroxyl groups. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-methyl-5-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6,11-12H,1-3H3 |
Clave InChI |
DXPQSMYASPEWEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)





![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)

![2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine](/img/structure/B8691091.png)


